![molecular formula C8H10N2O2S B14313565 N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine CAS No. 108934-87-8](/img/structure/B14313565.png)
N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine is an organic compound characterized by the presence of a methyl group, a nitrophenyl group, and a sulfanyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine typically involves the nucleophilic substitution reaction of N-methylmethanamine with 4-nitrophenylsulfanyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted methanamine derivatives.
Scientific Research Applications
N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
N-Methyl-4-nitroaniline: Similar structure but lacks the sulfanyl group.
N-Methyl-4-nitrobenzenesulfonamide: Contains a sulfonamide group instead of a sulfanyl group.
N-Methyl-4-nitrophenylsulfone: Contains a sulfone group instead of a sulfanyl group.
Uniqueness: N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine is unique due to the presence of both the nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
108934-87-8 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
N-methyl-N-(4-nitrophenyl)sulfanylmethanamine |
InChI |
InChI=1S/C8H10N2O2S/c1-9(2)13-8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 |
InChI Key |
VRZUTYSTJKXFPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



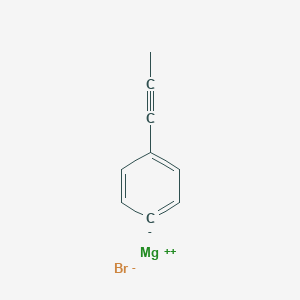
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
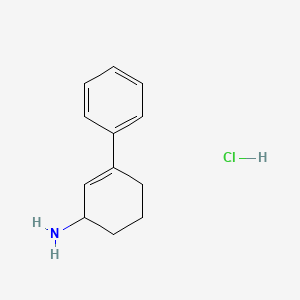
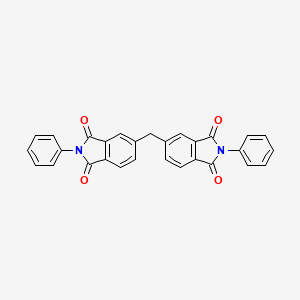
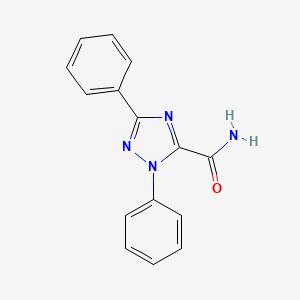
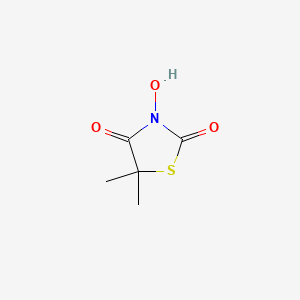
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
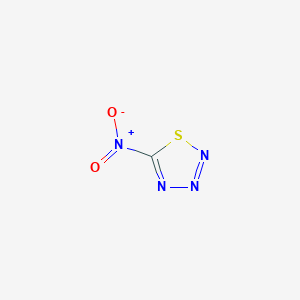
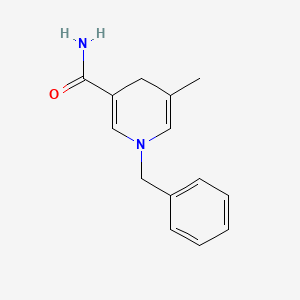
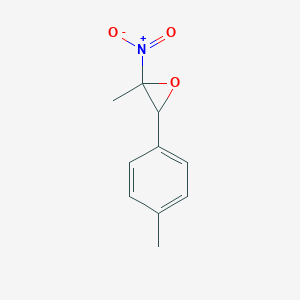
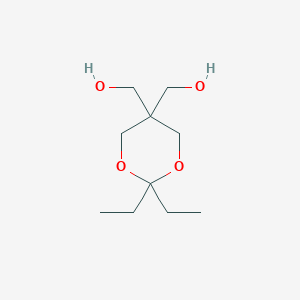
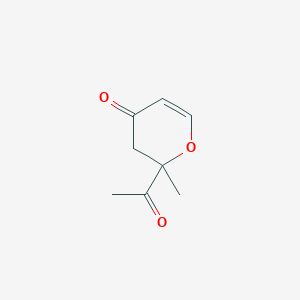
![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
